![molecular formula C23H19ClN2O2S2 B2922208 (E)-3-((3-chlorobenzyl)thio)-2-(phenylsulfonyl)-3-(m-tolylamino)acrylonitrile CAS No. 866348-24-5](/img/structure/B2922208.png)
(E)-3-((3-chlorobenzyl)thio)-2-(phenylsulfonyl)-3-(m-tolylamino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-((3-chlorobenzyl)thio)-2-(phenylsulfonyl)-3-(m-tolylamino)acrylonitrile, commonly known as CTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of CTAA is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in cellular processes such as cell division and inflammation. CTAA has been shown to target specific proteins in cancer cells, leading to apoptosis or programmed cell death.
Biochemical and Physiological Effects:
CTAA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CTAA inhibits the growth of cancer cells and reduces inflammation. In vivo studies have demonstrated that CTAA has anti-tumor effects in animal models. CTAA has also been found to have low toxicity and good biocompatibility.
Vorteile Und Einschränkungen Für Laborexperimente
CTAA has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, the limitations of CTAA include its high cost and limited availability. Additionally, CTAA may not be suitable for certain experiments due to its specific properties and mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on CTAA. One potential direction is the development of CTAA-based materials with unique properties for various applications. Another direction is the investigation of CTAA as a potential therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of CTAA and its potential side effects.
Conclusion:
In conclusion, CTAA is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of CTAA has been optimized to improve the yield and purity of the compound. CTAA has been investigated for its potential applications in pharmaceuticals, materials science, and agriculture. The mechanism of action of CTAA involves the inhibition of specific enzymes that are involved in cellular processes such as cell division and inflammation. CTAA has been found to exhibit various biochemical and physiological effects, including anti-tumor and anti-inflammatory properties. While CTAA has several advantages for lab experiments, its limitations include its high cost and limited availability. There are several future directions for the research on CTAA, including the development of CTAA-based materials and the investigation of CTAA as a potential therapeutic agent for various diseases.
Synthesemethoden
The synthesis of CTAA involves the reaction of 3-chlorobenzyl chloride with sodium thiosulfate to form 3-chlorobenzylthiol. This intermediate is then reacted with m-toluidine and phenylsulfonyl chloride to obtain CTAA. The synthesis method of CTAA has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CTAA has been investigated for its potential applications in various fields, including pharmaceuticals, materials science, and agriculture. In pharmaceutical research, CTAA has been found to exhibit anti-tumor and anti-inflammatory properties. In materials science, CTAA has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, CTAA has been studied for its potential as a pesticide.
Eigenschaften
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[(3-chlorophenyl)methylsulfanyl]-3-(3-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S2/c1-17-7-5-10-20(13-17)26-23(29-16-18-8-6-9-19(24)14-18)22(15-25)30(27,28)21-11-3-2-4-12-21/h2-14,26H,16H2,1H3/b23-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMUFCCNXSGRPQ-GHVJWSGMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.